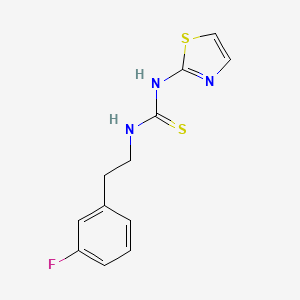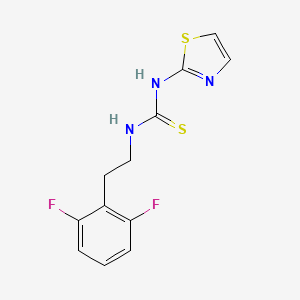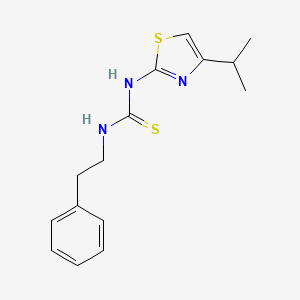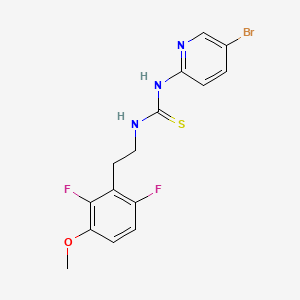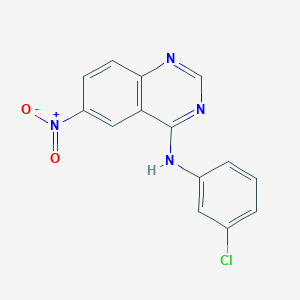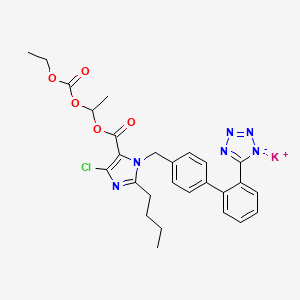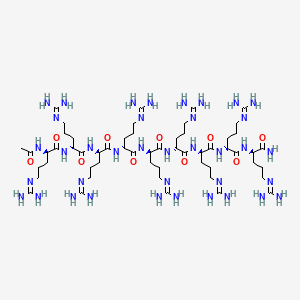
N-alpha-Acetyl-nona-D-arginine amide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALX40-4C is a small peptide inhibitor of the chemokine receptor CXC-type chemokine receptor 4 (CXCR4). It was initially designed as a competitive inhibitor of the binding of the human immunodeficiency virus (HIV) TAT protein to its RNA target, the Tat-trans-activation response element (TAR). This compound has shown potential in blocking HIV-1 entry by targeting CXCR4 and has been explored for its neuroprotective properties .
Méthodes De Préparation
ALX40-4C is synthesized through solid-phase peptide synthesis (SPPS). The sequence of ALX40-4C is Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
ALX40-4C primarily undergoes interactions with its target receptors rather than traditional chemical reactions like oxidation or reduction. It binds to the second extracellular loop of CXCR4, inhibiting the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4. This interaction blocks the direct virus-CXCR4 interactions, thereby inhibiting HIV-1 entry .
Applications De Recherche Scientifique
HIV Research: ALX40-4C was developed as an anti-HIV therapeutic.
Neuroprotection: ALX40-4C has shown neuroprotective properties and is being evaluated for the treatment of ischemic stroke, hemorrhagic stroke, and Alzheimer’s disease.
Cancer Research: By targeting CXCR4, ALX40-4C may inhibit tumor progression and metastasis, making it a potential candidate for cancer therapy.
Mécanisme D'action
ALX40-4C exerts its effects by binding to CXCR4, a receptor involved in various cellular processes. By inhibiting the binding of SDF-1 to CXCR4, ALX40-4C blocks the signaling pathways that facilitate HIV-1 entry into cells. Additionally, this inhibition can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
ALX40-4C is part of a class of cationic arginine-rich peptides (CARPs). Similar compounds include:
AMD3100: A small-molecule inhibitor of CXCR4 that also blocks HIV-1 entry but through a different mechanism.
TAT-NR2B9c (NA-1): A neuroprotective peptide being evaluated for stroke treatment.
ALX40-4C is unique in its dual role as an anti-HIV agent and a neuroprotective compound, making it a versatile candidate for various therapeutic applications .
Propriétés
Numéro CAS |
153127-49-2 |
|---|---|
Formule moléculaire |
C56H113N37O10 |
Poids moléculaire |
1464.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1 |
Clé InChI |
LGLVVVCSQBZONM-HCCLCSBVSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N |
SMILES canonique |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Autres numéros CAS |
153127-49-2 |
Séquence |
RRRRRRRRR |
Synonymes |
ALX40 4C ALX40-4C N-alpha-acetyl-nona-D-arginine amide acetate N-alpha-acetylnona-D-arginine amide acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



